molecular formula C11H20N2O3 B2443753 (s)-Prolylglycine t-butyl ester CAS No. 71666-99-4

(s)-Prolylglycine t-butyl ester

Cat. No.: B2443753
CAS No.: 71666-99-4
M. Wt: 228.292
InChI Key: RPGYVPMLUWIUPP-QMMMGPOBSA-N
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Description

(s)-Prolylglycine t-butyl ester is a derivative of the amino acids proline and glycine, where the carboxyl group of glycine is esterified with tert-butyl alcohol. This compound is often used in peptide synthesis and as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (s)-Prolylglycine t-butyl ester typically involves the esterification of the carboxyl group of glycine with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and provides high yields of the ester.

Another method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups . This method is efficient and provides good yields.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method is advantageous due to its simplicity and the avoidance of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(s)-Prolylglycine t-butyl ester undergoes various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Conversion back to the parent carboxylic acid and alcohol under acidic or basic conditions.

    Reduction: Reduction of the ester to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

    Hydrolysis: Glycine and tert-butyl alcohol.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of (s)-Prolylglycine t-butyl ester primarily involves its role as a protecting group. The tert-butyl ester group protects the carboxyl group of glycine from reacting under various synthetic conditions. The ester can be selectively removed under mild acidic conditions, restoring the carboxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-Prolylglycine t-butyl ester is unique due to its specific application in protecting the carboxyl group of glycine, providing stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required.

Properties

IUPAC Name

tert-butyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)7-13-10(15)8-5-4-6-12-8/h8,12H,4-7H2,1-3H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGYVPMLUWIUPP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CNC(=O)[C@@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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